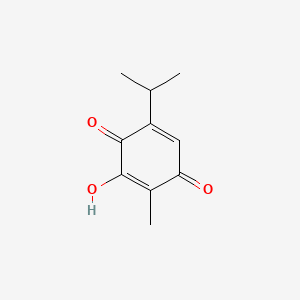
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- is a chemical compound with a unique structure that includes a cyclohexadiene ring with hydroxy, methyl, and isopropyl substituents. This compound is part of the benzoquinone family, known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- typically involves the oxidation of corresponding phenolic precursors. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures and solvents.
Major Products Formed
Oxidation: Formation of more oxidized quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation, thereby modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Known for its stability and use in various chemical applications.
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-: Exhibits unique reactivity due to the presence of chloro and hydroxy substituents.
2,5-Dihydroxy-1,4-benzoquinone: Known for its strong redox properties and applications in biological systems.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methyl-5-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
4586-58-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5,12H,1-3H3 |
InChI Key |
RRCURFSOOOAWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















